REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:6][CH2:7]Br)[C:3](Cl)=[O:4].[CH:9]1([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[OH-].[Na+].[H-].[Na+]>C(Cl)(Cl)Cl.O>[Br:1][CH:2]1[CH2:6][CH2:7][N:15]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[C:3]1=[O:4] |f:2.3,4.5|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Cl)CCBr
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
7.65 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.92 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 10° C
|
Type
|
WASH
|
Details
|
Wash the organic layer with 0.5M hydrochloride and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
STIRRING
|
Details
|
stir for 3 days
|
Duration
|
3 d
|
Type
|
ADDITION
|
Details
|
Pour onto water and ice
|
Type
|
EXTRACTION
|
Details
|
extract with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1C(N(CC1)C1CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.36 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 40.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |